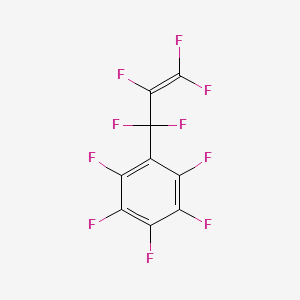

Perfluoro(alilbenceno)

Descripción general

Descripción

Catalytic Allylic Oxidation

Perfluoro(allylbenzene) is a compound that can undergo allylic oxidation. A study demonstrated that perfluorooctylseleninic acid, in conjunction with iodoxybenzene, catalyzes the allylic oxidation of alkenes to enones in trifluoromethylbenzene at reflux, achieving moderate to good yields. The catalyst can be recovered after reductive workup, highlighting the potential for recyclability in the process .

Synthesis of Perfluoro Compounds

The synthesis of perfluoro compounds, such as perfluoro[2.2]paracyclophane, has been achieved from various precursors. For instance, the reaction of 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene with Zn in acetonitrile at 100 degrees C resulted in a 39% yield. This synthesis is significant as it provides a pathway to create fully fluorinated compounds, which can be challenging to produce .

Molecular Structure Analysis

Perfluorobenzene serves as a model compound to understand the unusual bonding modes in perfluorinated compounds. Extensive DFT-M06-2X/6-311++G(d,p) investigations have been conducted on homomolecular dimers, trimers, and tetramers of perfluorobenzene. These studies reveal that dispersion and polarization are the main forces driving the formation of complex configurations in these compounds. The cooperative binding observed in these polymeric forms suggests that entirely negative fluorine atoms can interact cooperatively with each other .

Chemical Reactions Analysis

Perfluoroallylbenzene can be isomerized to form perfluoropropenylbenzene, which upon anodic oxidation yields α,β-bis(fluorosulfonyloxy)perfluoropropylbenzene. This compound can further react with CsF or AcONa/AcOH to form perfluoro-2-methylbenzoxolene or perfluoromethylphenyl-α-dione, respectively. These reactions demonstrate the versatility of perfluoroallylbenzene in synthesizing various fluorinated compounds .

Physical and Chemical Properties Analysis

The introduction of perfluoroallylbenzene into polysiloxane chains has been explored. The synthesis of 1,3-bis(2-trimethylsilyloxyhexafluoro-2-propyl)-5-allylbenzene and its subsequent incorporation into polysiloxane chains via platinum-catalyzed hydrosilylation has been described. The resulting copolymers exhibit increased glass-transition temperatures with higher amounts of grafted fluoroaryl groups, indicating the impact of perfluoroallylbenzene on the thermal properties of the polymers .

Radical Copolymerization

The radical copolymerization of perfluoro(allylbenzene) with vinyl butyl ether has been performed, yielding copolymers containing alternating units of the comonomers. This process did not result in homopolymerization of the individual comonomers, and the copolymers were characterized by various spectroscopic methods. However, attempts to copolymerize perfluoro(allylbenzene) with acrylic monomers and maleic anhydride were unsuccessful .

Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

Perfluoro(alilbenceno) se utiliza como intermediario farmacéutico . Esto significa que se utiliza en la producción de productos farmacéuticos, donde puede ser un componente clave en la síntesis de una variedad de compuestos medicinales.

Síntesis Orgánica

Además de su papel en los productos farmacéuticos, Perfluoro(alilbenceno) también se utiliza en la síntesis orgánica . Puede actuar como un bloque de construcción en la creación de una amplia gama de compuestos orgánicos, contribuyendo a la diversidad y complejidad de la química orgánica sintética.

Síntesis de Fluoróforos

Perfluoro(alilbenceno) está involucrado en la síntesis de fluoróforos BOPHY . Estos son compuestos que pueden absorber la luz a ciertas longitudes de onda y luego volver a emitirla a longitudes de onda más largas. Tienen aplicaciones en una variedad de campos, incluida la imagenología biológica y la optoelectrónica.

Cambio de Color y Apagado de la Fluorescencia

Los fluoróforos BOPHY sintetizados a partir de Perfluoro(alilbenceno) muestran un cambio de color reversible y un apagado de la fluorescencia en presencia de bases . Esta propiedad se puede utilizar en el desarrollo de sensores e indicadores.

Oxidación Biocatalítica

Perfluoro(alilbenceno) puede sufrir una oxidación catalizada por lacasa . Este proceso consiste principalmente en la hidroxilación de la cadena lateral propenilo, ya sea tras la isomerización del doble enlace o no . Tal proceso constituye un equivalente verde de la ozonólisis u otras reacciones de oxidación peligrosas o que generan residuos .

Celdas de Combustible de Membrana de Intercambio Protónico (PEM)

Perfluoro(alilbenceno) tiene aplicaciones potenciales en células de combustible de membrana de intercambio protónico (PEM) . Se está explorando la síntesis y caracterización de nuevos monómeros perfluorados con grupos ácidos para el transporte de protones para su posible uso en estas células de combustible .

Mecanismo De Acción

- PFAS primarily interact with nuclear receptors, particularly peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation.

Target of Action

Biochemical Pathways

Safety and Hazards

Direcciones Futuras

There is a growing need to better understand the toxicity of Perfluoro(allylbenzene) and other per- and polyfluoroalkyl substances (PFAS). Research is underway to develop sustainable alternatives for removing PFAS from contaminated soil and water . The use of nanostructured and advanced reduction remediation materials is being explored .

Propiedades

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHBYJDZKRNITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379760 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67899-41-6 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pentafluorophenyl)pentafluoro-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has perfluoro(allylbenzene) demonstrated any potential for catalytic applications?

A: While not a catalyst itself, research indicates that perfluoro(allylbenzene) can be oxidized by a heteroleptic μ-nitrido diiron complex bearing phthalocyanine and octapropylporphyrazine ligands []. This diiron complex, upon reaction with m-chloroperbenzoic acid, forms reactive high-valent diiron oxo species. These oxo species exhibit strong oxidizing capabilities and can facilitate the oxidation of perfluoro(allylbenzene) []. This finding suggests potential avenues for exploring the use of perfluoro(allylbenzene) in catalytic systems involving similar metal complexes and oxidative transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)

![6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid](/img/structure/B1305753.png)

![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)